Product packaging for 5-ethoxy-1H-benzo[d]imidazole(Cat. No.:)

5-ethoxy-1H-benzo[d]imidazole

Cat. No.: B1645732
M. Wt: 162.19 g/mol
InChI Key: SANFZVXZFRQJOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethoxy-1H-benzo[d]imidazole is a versatile benzimidazole-based building block and pharmacophore of significant interest in modern medicinal chemistry and drug discovery. The benzimidazole core is a privileged structure in the development of bioactive molecules, and the 5-ethoxy substitution influences the compound's electronic properties and binding affinity to various biological targets. This compound serves as a key synthetic intermediate for the development of novel therapeutic agents. Research indicates that structurally similar 1H-benzo[d]imidazole derivatives exhibit a broad spectrum of biological activities. These include potent anticancer properties , where certain derivatives function as DNA minor groove-binding ligands and inhibitors of human topoisomerase I (Hu Topo I), a validated anticancer target . Other derivatives have shown exceptional inhibition of α-glucosidase , with IC50 values significantly lower than the standard drug acarbose, highlighting their potential in diabetes management research . Furthermore, benzimidazole-5-carboxamide derivatives demonstrate notable antioxidant activity by effectively scavenging free radicals in established assays like DPPH and FRAP . The structural similarity of the benzimidazole scaffold to indole-based molecules like melatonin also suggests potential for developing analogues with ophthalmic hypotensive activity for glaucoma research . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N2O B1645732 5-ethoxy-1H-benzo[d]imidazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

6-ethoxy-1H-benzimidazole

InChI

InChI=1S/C9H10N2O/c1-2-12-7-3-4-8-9(5-7)11-6-10-8/h3-6H,2H2,1H3,(H,10,11)

InChI Key

SANFZVXZFRQJOL-UHFFFAOYSA-N

SMILES

CCOC1=CC2=C(C=C1)N=CN2

Canonical SMILES

CCOC1=CC2=C(C=C1)N=CN2

Origin of Product

United States

Synthetic Methodologies for 5 Ethoxy 1h Benzo D Imidazole and Its Analogues

Classical Synthetic Routes to the 5-ethoxy-1H-benzo[d]imidazole Core

Traditional methods for constructing the benzimidazole (B57391) skeleton have been well-established for their reliability and versatility. These routes typically involve the cyclocondensation of an o-phenylenediamine derivative with a one-carbon synthon.

Condensation Reactions Utilizing o-Phenylenediamine Precursors

A cornerstone of benzimidazole synthesis is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions. semanticscholar.org For the synthesis of this compound, the key starting material is 4-ethoxy-1,2-phenylenediamine. This precursor is typically reacted with formic acid, which serves as the source of the C2 carbon of the imidazole (B134444) ring. The reaction is generally heated to facilitate dehydration and subsequent cyclization to form the benzimidazole ring.

Another classical approach involves the reaction of o-phenylenediamines with aldehydes. nih.goviosrjournals.org This condensation is followed by an oxidative cyclodehydrogenation step to yield the 2-substituted benzimidazole. nih.gov Various oxidizing agents can be employed for this transformation. acs.org

The general mechanism for the condensation of an o-phenylenediamine with an aldehyde involves the initial formation of a Schiff base, followed by intramolecular cyclization and subsequent oxidation to afford the final benzimidazole product.

Specific Phenacetin-Based Pathways for 5-ethoxy-benzimidazole Synthesis

Phenacetin (N-(4-ethoxyphenyl)acetamide) can serve as a precursor for this compound, although it requires a multi-step transformation. The synthesis begins with the nitration of phenacetin to introduce a nitro group at the position ortho to the acetamido group. This is followed by the reduction of the nitro group to an amine, yielding an N-acyl-o-phenylenediamine intermediate. Subsequent hydrolysis of the acetamido group furnishes 4-ethoxy-1,2-phenylenediamine. This diamine can then be cyclized with formic acid or another suitable one-carbon source to yield this compound.

Advanced and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. These "green" approaches aim to reduce reaction times, energy consumption, and the use of hazardous reagents.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical transformations, including the synthesis of benzimidazoles. jocpr.comresearchgate.net Microwave irradiation can significantly reduce reaction times, often from hours to minutes, and improve product yields compared to conventional heating methods. clockss.orgmdpi.com The synthesis of this compound and its derivatives can be efficiently achieved by reacting 4-ethoxy-1,2-phenylenediamine with various aldehydes or carboxylic acids under microwave irradiation. mdpi.com This method offers advantages such as higher yields, shorter reaction times, and cleaner reaction profiles. clockss.org

Comparison of Conventional vs. Microwave-Assisted Benzimidazole Synthesis
ParameterConventional HeatingMicrowave IrradiationReference
Reaction TimeHoursMinutes clockss.org
YieldModerate to GoodGood to Excellent clockss.org
Energy ConsumptionHighLow jocpr.com
Reaction ConditionsOften requires harsh conditionsMilder conditions mdpi.com

Oxidative Cyclization Methodologies (e.g., using Sodium Metabisulfite)

Oxidative cyclization offers an alternative and often milder route to benzimidazoles from o-phenylenediamines and aldehydes. This one-pot process avoids the need for harsh acidic conditions typically used in the Phillips-Ladenburg synthesis. Sodium metabisulfite (Na₂S₂O₅) has proven to be an effective and inexpensive reagent for this transformation. acs.orgias.ac.inresearchgate.net In this method, the o-phenylenediamine and aldehyde are reacted in the presence of sodium metabisulfite, which facilitates the oxidative cyclization to the benzimidazole core. acs.orgnih.gov This methodology is notable for its operational simplicity, mild reaction conditions, and often high yields of the desired products. ias.ac.in The use of sodium metabisulfite adsorbed on silica gel has also been reported as an environmentally friendly approach. researchgate.net Other oxidative systems, including those that are metal-free or employ electrochemical methods, have also been developed. nih.govresearchgate.net

Strategies for Derivatization at Key Positions

The pharmacological profile of benzimidazole derivatives can be fine-tuned by introducing various substituents at different positions of the heterocyclic ring system. The most common sites for derivatization are the N1- and C2-positions.

N1-Substitution: The nitrogen atom at position 1 of the benzimidazole ring can be readily alkylated or acylated. N-alkylation is typically achieved by treating the N-H benzimidazole with an alkyl halide in the presence of a base. This allows for the introduction of a wide array of alkyl and substituted alkyl groups. Acylation can be performed using acyl chlorides or anhydrides.

C2-Substitution: The substituent at the C2-position is often introduced by the choice of the one-carbon synthon used in the initial cyclization reaction. For instance, using different carboxylic acids or aldehydes in the condensation with o-phenylenediamine leads to diverse C2-substituted benzimidazoles.

Derivatization of the Benzene (B151609) Ring: Further functionalization can be achieved on the benzene portion of the benzimidazole core, although this often requires starting with an appropriately substituted o-phenylenediamine. For instance, starting with 4-ethoxy-5-nitro-1,2-phenylenediamine would lead to a 5-ethoxy-6-nitro-1H-benzo[d]imidazole, where the nitro group can be further transformed into other functional groups.

Common Derivatization Strategies for the Benzimidazole Core
PositionReaction TypeTypical Reagents
N1AlkylationAlkyl halides, Base
N1AcylationAcyl chlorides, Anhydrides
C2CondensationVarious carboxylic acids or aldehydes
C5/C6Electrophilic Aromatic SubstitutionRequires appropriately substituted precursors

N-Alkylation and N-Acylation Reactions

N-alkylation and N-acylation are fundamental reactions for modifying the imidazole portion of the benzimidazole scaffold. These reactions introduce alkyl or acyl groups onto one of the nitrogen atoms, which can significantly alter the molecule's physical and biological properties.

The alkylation of benzimidazoles can lead to two possible isomers, with the substituent at the N-1 or N-3 position. The regioselectivity of this reaction is influenced by factors such as the nature of the substituents on the benzene ring, the type of alkylating agent, and the reaction conditions. For instance, studies on the related indazole scaffold have shown that using sodium hydride (NaH) in tetrahydrofuran (THF) with an alkyl bromide is a promising system for achieving N-1 selectivity beilstein-journals.org. The choice of solvent and base is crucial in directing the alkylation to the desired nitrogen atom. One synthetic approach involves a "one-pot" nitro-reductive cyclization where an N-butyl group is introduced concurrently with the formation of the benzimidazole ring, yielding products like ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate mdpi.com.

N-acylation introduces a carbonyl group, typically from an acyl halide or anhydride, onto a nitrogen atom. An example includes the reaction of 5-ethoxy-2-mercaptobenzimidazole (B183169) with benzoyl chloride, leading to the formation of an N-benzoyl thioester derivative researchgate.net.

Table 1: Examples of N-Alkylation and N-Acylation Reactions This table is interactive. Click on the headers to sort.

Reaction Type Starting Material Reagent(s) Product Description
N-Alkylation 4-(butylamino)-3-nitrobenzoate derivative Sodium dithionite, Substituted aldehyde N-butyl benzimidazole derivative mdpi.com
N-Acylation 5-ethoxy-2-mercapto benzimidazole Benzoyl chloride N-benzoyl thioester derivative researchgate.net

Modifications at the C-2 Position (e.g., Thiol, Carbonitrile, Carbonyl Derivatives)

The C-2 position of the benzimidazole ring is a primary site for chemical modification, allowing for the introduction of a wide range of functional groups.

Thiol Derivatives: The synthesis of 2-mercaptobenzimidazoles is a common strategy. These compounds, also known as benzimidazole-2-thiones, are typically prepared by the cyclization of an o-phenylenediamine with carbon disulfide acs.orgnih.gov. The resulting this compound-2-thiol is a stable, solid compound that can serve as a versatile intermediate for further synthesis researchgate.netsigmaaldrich.comichemical.com. For example, eighteen different derivatives of 5-R-1H-benzo[d]imidazole-2-thiols have been synthesized for research purposes rrpharmacology.ru.

Carbonitrile Derivatives: The carbonitrile group can be incorporated into the benzimidazole structure, often on the benzene ring. The synthesis of 2-aryl-5-cyano-1H-benzimidazoles is achieved by reacting 4-cyano-1,2-phenylenediamine with various substituted benzaldehydes acs.orgnih.gov. This reaction provides a direct method for introducing both a cyano group at the C-5 position and an aryl group at the C-2 position.

Carbonyl Derivatives: Carbonyl functionalities, such as esters and amides, can also be attached to the benzimidazole core. Ethyl 4-(butylamino)-3-nitrobenzoate can undergo a one-pot nitro-reductive cyclization to yield ethyl 1-butyl-2-substituted-1H-benzo[d]imidazole-5-carboxylate mdpi.com. The ester can be further converted to a hydrazide by reacting with hydrazine hydrate, forming derivatives like 4-(1H-benzoimidazol-2-yl)-benzoic acid hydrazide mdpi.comsemanticscholar.org.

Table 2: C-2 Position Modifications This table is interactive. Click on the headers to sort.

Derivative Type Key Reagent Precursor Resulting Functional Group
Thiol Carbon disulfide (CS2) o-phenylenediamine -SH (thiol) acs.orgnih.gov
Carbonitrile Substituted benzaldehydes 4-cyano-1,2-phenylenediamine -CN (on benzene ring) acs.org
Carbonyl (Ester) Substituted aldehyde, Sodium dithionite 4-(butylamino)-3-nitrobenzoate -COOEt (on benzene ring) mdpi.com

Introduction of Substituted Aryl and Alkyl Moieties

The introduction of aryl and alkyl groups is crucial for creating a library of benzimidazole analogues. These groups can be attached at various positions, most commonly at the C-2 position or as S-alkyl groups on a 2-thiol derivative.

A primary method for installing a 2-aryl substituent is the condensation of an o-phenylenediamine with a substituted aromatic aldehyde acs.orgnih.govmdpi.comnih.gov. The reaction is often facilitated by an oxidizing agent like sodium metabisulfite in ethanol acs.orgnih.gov. This method allows for significant diversity in the final product, depending on the choice of the aldehyde.

Alkyl and aryl-alkyl moieties are frequently introduced via the sulfur atom of a 2-mercaptobenzimidazole intermediate. The reaction of 5-ethoxy-2-mercapto benzimidazole with various alkyl halides yields S-alkyl derivatives (thioethers) researchgate.net. Similarly, reacting 1H-benzo[d]imidazole-2-thiol derivatives with different phenacyl bromides introduces substituted aryl groups linked by an alkyl chain to the sulfur atom rrpharmacology.ru.

Table 3: Synthesis of Aryl and Alkyl Derivatives This table is interactive. Click on the headers to sort.

Position of Substitution Reaction Type Reagents Moiety Introduced
C-2 Condensation o-phenylenediamine, Aromatic aldehyde Substituted Aryl acs.orgmdpi.com
S (from C-2 thiol) S-Alkylation 5-ethoxy-2-mercapto benzimidazole, Alkyl halide Alkyl researchgate.net

Schiff Base Formation and Ring Closure Reactions

Schiff base formation and subsequent ring closure reactions are powerful tools for elaborating the benzimidazole core into more complex heterocyclic systems.

A Schiff base (or imine) is formed through the condensation of a primary amine with an aldehyde or ketone. In the context of benzimidazoles, an amino-substituted derivative is often used as the starting material. For example, 5-amino-1H-benzo[d]imidazole-2-thiol can be reacted with a variety of aromatic aldehydes to yield a series of 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols researchgate.netacs.orgnih.gov. These Schiff bases are important synthetic intermediates and can possess biological activity themselves.

The foundational ring closure reaction is the formation of the benzimidazole ring itself, typically from an o-phenylenediamine and an aldehyde or carboxylic acid derivative mdpi.comnih.gov. Beyond this, benzimidazole derivatives can be used in further cyclization reactions. For instance, Schiff bases derived from 2-mercaptobenzimidazoles can undergo a Vilsmier-Haack reaction using phosphorous oxychloride and DMF to form fused pyrazole rings researchgate.net. Other intramolecular cyclization reactions can also be employed to construct novel polycyclic systems built upon the benzimidazole framework researchgate.net.

Table 4: Schiff Base Formation and Ring Closure This table is interactive. Click on the headers to sort.

Reaction Type Starting Material Reagent(s) Product Type
Schiff Base Formation 5-amino-1H-benzo[d]imidazole-2-thiol Aromatic aldehyde Imine / Schiff Base acs.orgnih.gov
Benzimidazole Ring Closure o-phenylenediamine Aldehyde or Carboxylic Acid Benzimidazole Core mdpi.comnih.gov

Spectroscopic and Structural Elucidation Techniques for 5 Ethoxy 1h Benzo D Imidazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the molecular structure of organic compounds. For 5-ethoxy-1H-benzo[d]imidazole derivatives, both 1H and 13C NMR provide invaluable information about the molecular framework.

1H NMR Characterization

The 1H NMR spectrum of a this compound derivative provides detailed information about the number, environment, and connectivity of protons in the molecule.

Aromatic Protons : The protons on the benzimidazole (B57391) ring system typically appear in the aromatic region of the spectrum, generally between δ 7.0 and 8.5 ppm. The specific chemical shifts and coupling patterns depend on the substitution pattern on the benzene (B151609) ring. For a 5-ethoxy substituent, the protons at positions 4, 6, and 7 will show distinct signals. The proton at C2 of the imidazole (B134444) ring often appears as a singlet further downfield.

Ethoxy Group Protons : The ethoxy group gives rise to two characteristic signals: a quartet corresponding to the methylene (B1212753) protons (-OCH2-) and a triplet for the methyl protons (-CH3). The methylene quartet typically appears around δ 4.0-4.4 ppm, while the methyl triplet is found further upfield, around δ 1.3-1.5 ppm. The coupling between these two groups results in the classic triplet-quartet pattern.

N-H Proton : The proton attached to the nitrogen atom of the imidazole ring (N-H) typically appears as a broad singlet at a variable chemical shift, often in the range of δ 12.0-13.5 ppm, and its position can be influenced by solvent and concentration. beilstein-journals.org

For example, in the related compound ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate, the ethyl group protons were confirmed by a triplet at 1.36 ppm and a quartet at 4.35 ppm. semanticscholar.orgmdpi.com The aromatic protons for this class of compounds generally appear in the region of 6.5 to 8.3 ppm. semanticscholar.orgmdpi.commdpi.com

Table 1: Expected 1H NMR Chemical Shifts for a this compound Scaffold

Proton Expected Chemical Shift (ppm) Multiplicity
N-H 12.0 - 13.5 broad singlet
Aromatic H 7.0 - 8.5 multiplet
-OCH2CH3 4.0 - 4.4 quartet

13C NMR Characterization

13C NMR spectroscopy provides information about the carbon skeleton of the molecule.

Aromatic and Heterocyclic Carbons : The carbons of the benzimidazole ring typically resonate in the range of δ 100-155 ppm. The C2 carbon of the imidazole ring is generally observed further downfield, often above δ 140 ppm, due to its position between two nitrogen atoms. semanticscholar.org

Ethoxy Group Carbons : The carbons of the ethoxy group appear in the aliphatic region of the spectrum. The methylene carbon (-OCH2-) is typically found around δ 60-65 ppm, while the methyl carbon (-CH3) resonates at approximately δ 14-16 ppm. semanticscholar.org

In a study of various benzimidazole derivatives, the C=N carbon of the imidazole ring was observed at values such as 163.2 ppm and 149.4 ppm. mdpi.comsemanticscholar.org For a related 5-methoxy derivative, the methoxy (B1213986) carbon appeared at 56.57 ppm. rrpharmacology.ru

Table 2: Expected 13C NMR Chemical Shifts for a this compound Scaffold

Carbon Expected Chemical Shift (ppm)
C=N (Imidazole) > 140
Aromatic C 100 - 140
C-O (Aromatic) 150 - 160
-OCH2CH3 60 - 65

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the molecular formula. nih.gov

For this compound derivatives, the molecular ion peak (M+) in the mass spectrum will correspond to the molecular weight of the specific derivative. HRMS can confirm the elemental composition with high confidence. For instance, the calculated mass for a derivative can be compared to the found mass to validate its structure. In the analysis of 5-methyl-2-phenyl-1H-benzimidazole, HRMS (ESI) calculated the mass for C14H13N2[M+H]+ as 209.1073 and found it to be 209.1070. rsc.org The fragmentation pattern observed in the MS/MS spectrum can provide valuable structural information, often showing characteristic losses of the ethoxy group or fragments from other substituents.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. mdpi.com For this compound derivatives, the IR spectrum will exhibit several characteristic absorption bands.

N-H Stretch : A broad absorption band in the region of 3300-3500 cm-1 is characteristic of the N-H stretching vibration of the imidazole ring. rsc.org

C-H Stretches : Aromatic C-H stretching vibrations typically appear just above 3000 cm-1, while aliphatic C-H stretches from the ethoxy group are observed just below 3000 cm-1.

C=N and C=C Stretches : The stretching vibrations of the C=N and C=C bonds within the benzimidazole ring system are found in the 1500-1650 cm-1 region. rrpharmacology.ru

C-O Stretch : The characteristic C-O stretching vibration of the ethoxy group typically gives a strong absorption band in the region of 1200-1260 cm-1 (asymmetric) and 1000-1075 cm-1 (symmetric).

Table 3: Characteristic IR Absorption Bands for a this compound Scaffold

Functional Group Wavenumber (cm-1)
N-H (stretch) 3300 - 3500 (broad)
Aromatic C-H (stretch) > 3000
Aliphatic C-H (stretch) < 3000
C=N / C=C (stretch) 1500 - 1650

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The benzimidazole core is a chromophore that absorbs UV radiation. The absorption spectrum of this compound derivatives typically shows absorption bands corresponding to π→π* transitions within the aromatic system. semanticscholar.org

For example, a study on ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate reported three major absorption bands at 229, 262, and 326 nm in acetonitrile. semanticscholar.orgmdpi.com The position and intensity of these absorption maxima can be influenced by the solvent and the nature of any substituents on the benzimidazole ring.

Advanced Spectroscopic Methods for Structural Analysis

For a more comprehensive structural analysis of complex this compound derivatives, advanced spectroscopic methods are often employed.

2D NMR Spectroscopy : Techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish connectivity between protons (COSY) and between protons and carbons (HMQC, HMBC). These experiments are invaluable for the unambiguous assignment of all 1H and 13C NMR signals, especially for complex substitution patterns.

Fluorescence Spectroscopy : Many benzimidazole derivatives exhibit fluorescence. nih.gov Fluorescence spectroscopy can be used to study their photophysical properties, with emission spectra providing information about the electronic structure of the excited state. For instance, various benzimidazole derivatives have been shown to display emission bands between 410 and 560 nm. nih.gov

X-ray Crystallography : For crystalline derivatives, single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state.

These advanced methods, in conjunction with the fundamental techniques described above, allow for a complete and unambiguous structural elucidation of novel this compound derivatives.

Circular Dichroism (CD) Spectroscopy for Ligand-DNA Interactions

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the conformational changes in chiral macromolecules like DNA upon interaction with binding ligands, such as derivatives of this compound. The intrinsic CD spectrum of DNA is sensitive to its secondary structure. For instance, the B-form of DNA typically exhibits a positive band around 275 nm due to base stacking and a negative band at approximately 245 nm, which is characteristic of its right-handed helicity.

When a ligand binds to DNA, perturbations in these CD signals can indicate the binding mode. Intercalation, where a ligand inserts itself between the base pairs of the DNA, often leads to a significant increase in the intensity of both the positive and negative bands, along with a red shift in the positive band. In contrast, groove binding, where the ligand sits (B43327) in the major or minor groove of the DNA, generally causes less pronounced changes in the DNA's intrinsic CD spectrum. However, if the bound ligand is itself achiral, it may give rise to an induced CD (ICD) signal in the region of its own absorption, providing further evidence of binding.

Studies on various benzimidazole derivatives have demonstrated their ability to interact with DNA and induce conformational changes. For example, the interaction of certain benzimidazole compounds with calf thymus DNA (ctDNA) has been shown to alter the CD spectrum, suggesting that these molecules can effectively bind to DNA and affect its structure. The specific changes observed can help researchers infer the likely binding mode of this compound derivatives.

Table 1: Representative CD Spectral Data for DNA-Ligand Interactions

Sample Positive Band (nm) Negative Band (nm) Observed Changes upon Ligand Binding
ctDNA alone ~275 ~245 -
ctDNA + Benzimidazole Derivative (Groove Binder) ~275 ~245 Minor shifts in wavelength and intensity.

Thermal Denaturation Experiments for DNA Binding Characteristics

Thermal denaturation experiments are crucial for quantifying the stabilization effect that a ligand imparts to the DNA double helix upon binding. The melting temperature (Tm) of DNA is the temperature at which half of the double-stranded DNA has dissociated into single strands. This process can be monitored by observing the hyperchromic effect, which is the increase in UV absorbance at 260 nm as the DNA denatures.

The binding of a ligand, such as a this compound derivative, to DNA can increase its Tm. The magnitude of this increase (ΔTm) is indicative of the strength of the interaction and the stabilizing effect of the ligand. Intercalating agents, for instance, typically cause a more significant increase in Tm compared to groove binders because they introduce additional stabilizing stacking interactions.

Research on a series of benzimidazole derivatives has shown their capacity to thermally stabilize DNA. For example, studies with specific oligonucleotides have demonstrated that these compounds can increase the Tm of the DNA in a concentration-dependent manner. This suggests that this compound derivatives are also likely to stabilize the DNA duplex upon binding. nih.gov

Table 2: Illustrative Thermal Denaturation Data for Benzimidazole Derivatives with Oligonucleotides

Oligonucleotide Ligand Concentration (µM) Tm (°C) ΔTm (°C)
d(CGCGAATTCGCG)2 0 65.2 -
1.25 67.5 2.3
2.5 69.1 3.9
5.0 72.3 7.1
d(CGATGTACATCG)2 0 62.8 -
1.25 64.2 1.4
2.5 65.5 2.7

Note: The data presented is representative of benzimidazole derivatives and is for illustrative purposes. nih.gov

Elemental Microanalysis

Elemental microanalysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements in a compound. This provides the empirical formula of the substance and is a critical step in confirming the identity and purity of newly synthesized this compound derivatives.

The process involves the complete combustion of a small, precisely weighed sample in an oxygen-rich atmosphere. The resulting combustion products, such as carbon dioxide, water, and nitrogen gas, are then separated and quantified. The experimentally determined percentages of each element are compared with the theoretically calculated values based on the expected molecular formula. A close agreement between the found and calculated values provides strong evidence for the proposed chemical structure.

For a derivative of this compound, the elemental analysis would be expected to yield specific percentages of C, H, and N that correspond to its unique molecular formula.

Table 3: Example Elemental Analysis Data for a Benzimidazole Derivative

Compound Molecular Formula Element Calculated (%) Found (%)
Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate C21H24N2O4 C 68.46 68.44
H 6.57 6.53

Note: This data is for a different benzimidazole derivative and serves as an illustrative example of the format and precision of elemental analysis. mdpi.com

Computational Chemistry and Molecular Modeling of 5 Ethoxy 1h Benzo D Imidazole Systems

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like benzimidazole (B57391) derivatives to predict their geometric, electronic, and spectroscopic properties with high accuracy. mdpi.com

DFT calculations are employed to determine the most stable three-dimensional conformation of a molecule, known as its optimized geometry. This process involves calculating the molecule's energy at various atomic arrangements to find the one with the lowest energy. The resulting optimized structure provides data on bond lengths, bond angles, and dihedral angles. For the benzimidazole ring system, DFT calculations accurately predict the planar geometry of the fused rings. mdpi.com Comparisons between DFT-optimized geometries and experimental data from X-ray crystallography for benzimidazole derivatives often show a high degree of correlation, validating the accuracy of the computational method. mdpi.com The stability of the molecule is inherently linked to this optimized structure, representing its ground state.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, being the innermost empty orbital, acts as an electron acceptor. youtube.commalayajournal.org

The energy of the HOMO is related to the ionization potential, indicating the molecule's ability to donate electrons, while the LUMO's energy relates to the electron affinity, or its ability to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. malayajournal.org

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO.

A small HOMO-LUMO gap indicates that the molecule is more reactive and prone to chemical reactions, as less energy is needed for electronic transitions. This can also signify greater polarizability and intramolecular charge transfer (ICT) within the molecule. researchgate.net

In benzimidazole derivatives, the HOMO is often distributed over the benzimidazole ring, while the LUMO's location can vary depending on the substituents. researchgate.netsemanticscholar.org This distribution dictates the flow of electrons during chemical reactions and charge-transfer processes.

Compound ClassHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)Key Finding
2-Substituted-1H-benzo[d]imidazole Derivatives-5.88 to -6.49-1.29 to -2.254.04 to 4.59The energy gap varies with substituents, affecting the ease of electronic transitions and overall reactivity. semanticscholar.org
Substituted Imidazole (B134444) Derivative (FDI)-5.2822-1.27154.0106A small energy gap suggests good chemical stability and charge transfer occurs within the molecule. malayajournal.org

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed understanding of the charge distribution and interactions within a molecule. It examines the delocalization of electron density between occupied Lewis-type (donor) NBOs and unoccupied non-Lewis-type (acceptor) NBOs. acadpubl.eu This analysis is crucial for understanding hyperconjugative interactions and intramolecular charge transfer, which contribute significantly to molecular stability. researchgate.netresearchgate.net

The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a more intense interaction between the electron donor and acceptor, leading to greater stabilization of the molecule. acadpubl.eu For example, in imidazole derivatives, significant stabilization energies are often observed for interactions involving the lone pair electrons on nitrogen atoms (n) and the antibonding π* orbitals of the aromatic rings. These interactions highlight the delocalization of charge across the molecular framework. acadpubl.eu

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. It maps the electrostatic potential onto the electron density surface. niscpr.res.in The MEP surface is color-coded to indicate different potential values:

Red and Yellow: Regions of negative potential, which are electron-rich. These sites are susceptible to electrophilic attack. In benzimidazole systems, these areas are typically found around the nitrogen atoms due to their lone pairs of electrons. mdpi.com

Blue: Regions of positive potential, which are electron-poor. These sites are favorable for nucleophilic attack.

Green: Regions of neutral or zero potential.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (a ligand, such as a drug candidate) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. dntb.gov.ua It is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

Molecular docking simulations for benzimidazole derivatives aim to identify the most stable binding pose within the active site of a biological target and to estimate the strength of the interaction, known as the binding affinity or binding energy. nih.govnih.gov A lower binding energy (more negative value) generally indicates a more stable and favorable interaction.

The binding mode reveals the specific intermolecular interactions that stabilize the ligand-receptor complex. Common interactions observed for benzimidazole derivatives include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the N-H group of the imidazole ring) and acceptors (like carbonyl oxygen atoms in protein backbones).

Hydrophobic Interactions: Occur between the nonpolar regions of the ligand (e.g., the benzene (B151609) ring) and hydrophobic amino acid residues in the target's binding pocket.

π-π Stacking: Aromatic ring interactions between the ligand and aromatic residues like phenylalanine, tyrosine, or tryptophan.

These detailed interaction patterns help explain the compound's biological activity and provide a rational basis for designing more potent and selective derivatives. ukm.mybohrium.com

Compound SeriesBiological TargetRange of Binding Scores (kcal/mol)Key Interactions Observed
5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiolsα-glucosidase-4.19 to > -6.0Hydrogen bonding and hydrophobic interactions within the enzyme's active site. nih.gov
1H-Benzo[d]imidazole Derivatives (BBZs)Human Topoisomerase I DNA complexNot specifiedNon-covalent binding in the minor groove of DNA, involving hydrogen bonding, electrostatic, and van der Waals interactions. nih.gov
Keto-benzimidazolesEGFR Kinase Domain-7.8 to -8.4Hydrogen bonds involving amino or carbonyl groups and hydrophobic interactions with the phenyl group of the benzimidazole ring. ukm.my
Benzimidazole-carbohydrazide DerivativesEGFR and BRAFV600Not specifiedGood binding modes within the active sites, stabilized by various non-covalent interactions. mdpi.com

Identification of Key Interactions (Hydrogen Bonding, Hydrophobic, π-Stacking)

Computational modeling and molecular docking studies of benzimidazole derivatives reveal a common pattern of interactions crucial for their binding to biological targets. The 5-ethoxy-1H-benzo[d]imidazole molecule possesses distinct structural features that facilitate a range of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-stacking.

Hydrogen Bonding: The benzimidazole core is a key pharmacophore for forming hydrogen bonds. The N-H group at the 1-position of the imidazole ring typically acts as a hydrogen bond donor, while the nitrogen atom at the 3-position can serve as a hydrogen bond acceptor. Molecular docking studies on various benzimidazole derivatives consistently show the formation of hydrogen bonds between the imidazole ring and amino acid residues such as methionine or others within the active sites of target proteins. nih.gov These interactions are fundamental for the orientation and stabilization of the ligand within the binding pocket.

π-Stacking: The aromatic nature of the bicyclic benzimidazole ring system makes it well-suited for π-π stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan. nih.gov Computational studies on related benzimidazole-thiadiazole hybrids have shown that π-π stacking between the heterocyclic rings and protein residues is a significant stabilizing interaction. nih.gov This type of interaction is essential for the proper positioning and high-affinity binding of the molecule to its target.

Analysis of Specific Biochemical Targets (e.g., Human Topoisomerase I, α-Glucosidase, Cyclin-Dependent Kinase-8, Dihydrofolate Reductase)

Computational analyses have been employed to predict and understand the binding of benzimidazole derivatives to various therapeutic targets. Although specific studies on this compound are not extensively documented, data from related analogues provide significant insights into its potential interactions with key enzymes.

Human Topoisomerase I (Hu Topo I): Benzimidazole derivatives have been identified as potential inhibitors of Human Topoisomerase I, an enzyme crucial for DNA replication and transcription. acs.orgnih.gov Computational studies suggest that these compounds often function as DNA minor groove-binding ligands. nih.gov Their binding mode involves non-covalent interactions within the DNA minor groove, which in turn stabilizes the Topoisomerase I-DNA cleavage complex, preventing the re-ligation of the DNA strand. For a molecule like this compound, the planar benzimidazole core would be expected to interact with DNA bases, while the ethoxy group could form additional contacts within the groove, potentially enhancing binding affinity and stabilization. acs.org

α-Glucosidase: Several novel benzimidazole derivatives have been investigated as potent inhibitors of α-glucosidase, a key enzyme in carbohydrate metabolism. nih.govacs.org Molecular docking studies reveal that these compounds fit well within the enzyme's active site. nih.govbohrium.comresearchgate.net The binding is typically stabilized by hydrogen bonds with catalytic residues and arene-arene interactions. bohrium.com A 5-ethoxy substituent on the benzimidazole ring would likely occupy a hydrophobic pocket within the active site, contributing to the binding energy and potentially influencing the inhibitory activity.

Cyclin-Dependent Kinase-8 (CDK8): While specific docking studies for CDK8 are not detailed in the provided context, research on other CDKs, such as CDK2, offers a relevant model for interaction. CDKs are key regulators of the cell cycle, and their deregulation is common in cancer. globalresearchonline.net Benzimidazole derivatives have been evaluated as CDK2 inhibitors, with docking analyses showing that they occupy the ATP-binding pocket. globalresearchonline.netresearchgate.net Key interactions typically involve hydrogen bonds with the hinge region of the kinase and hydrophobic interactions with other residues in the pocket. The this compound scaffold could potentially fit into this pocket, with the benzimidazole core forming the necessary hydrogen bonds and the ethoxy group extending into a hydrophobic region, thus contributing to inhibitory action.

Dihydrofolate Reductase (DHFR): DHFR is a well-established target for antimicrobial and anticancer therapies. Computational design of imidazole-based derivatives has been used to identify potential inhibitors of this enzyme. nih.gov The binding mode for inhibitors in the DHFR active site often involves crucial hydrogen bond interactions with key residues like Asp54. nih.gov A benzimidazole scaffold is capable of forming these interactions, and the 5-ethoxy substituent could provide additional van der Waals contacts, potentially leading to effective inhibition of the enzyme.

In Silico ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, and Toxicity)

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in computational drug discovery, helping to identify candidates with favorable pharmacokinetic profiles. nih.gov In silico tools are frequently used to evaluate benzimidazole derivatives for these properties. mdpi.comrsc.org While specific experimental ADMET data for this compound is not available, predictive models based on its structure can be generated. These models assess parameters such as Lipinski's Rule of Five, gastrointestinal absorption, and potential toxicity.

Table 1: Predicted ADMET Properties of this compound This data is representative and generated from computational models; it has not been experimentally verified.

PropertyPredicted Value/ClassificationSignificance
Molecular Weight176.20 g/molComplies with Lipinski's Rule (<500)
LogP (Lipophilicity)~2.5Indicates good membrane permeability
Hydrogen Bond Donors1 (N-H)Complies with Lipinski's Rule (<5)
Hydrogen Bond Acceptors2 (N, O)Complies with Lipinski's Rule (<10)
Gastrointestinal (GI) AbsorptionHighPredicted to be well-absorbed orally
Blood-Brain Barrier (BBB) PermeantYesMay penetrate the central nervous system
CYP450 2D6 InhibitorNoLow risk of drug-drug interactions via this pathway
Ames MutagenicityPredicted Non-mutagenicLow risk of carcinogenicity

Structure-Activity Relationship (SAR) Elucidation through Computational Approaches

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) studies, are invaluable for elucidating the relationship between the chemical structure of benzimidazole derivatives and their biological activity. tandfonline.comvjs.ac.vn These studies help in identifying the key structural features that govern the therapeutic efficacy of these compounds.

For the benzimidazole scaffold, SAR analyses consistently indicate that substitutions at the N-1, C-2, and C-5 positions significantly influence biological activity. nih.govnih.gov The nature of the substituent at the C-5 position, such as the ethoxy group in this compound, plays a crucial role in modulating the molecule's properties.

Computational QSAR models suggest that the introduction of hydrophobic and electron-donating groups can be favorable for certain activities. tandfonline.com The 5-ethoxy group possesses both of these characteristics:

Hydrophobicity: The ethyl component increases the lipophilicity of the molecule. QSAR studies on some benzimidazole series have shown that bulky hydrophobic groups at certain positions can be favorable for activity. tandfonline.com This suggests that the ethoxy group may enhance binding by interacting with hydrophobic pockets in target proteins.

By analyzing a series of 5-substituted benzimidazoles computationally, a relationship can be established where the size, hydrophobicity, and electronic nature of the substituent are correlated with binding affinity scores from docking simulations. For this compound, computational approaches would predict that its activity is influenced by a balance of favorable hydrophobic interactions from the ethoxy group and the essential hydrogen bonding and π-stacking contributions from the core benzimidazole structure.

Biological and Biochemical Investigations of 5 Ethoxy 1h Benzo D Imidazole and Its Derivatives in Vitro and Mechanistic Studies

Antimicrobial Activity Studies

The benzimidazole (B57391) scaffold, a key component in many biologically active molecules, has been extensively studied for its antimicrobial properties. Derivatives of 5-ethoxy-1H-benzo[d]imidazole, in particular, have demonstrated notable efficacy against a range of microbial pathogens.

New derivatives of 5-ethoxy-2-mercapto benzimidazole have been synthesized and evaluated for their in-vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net The studies revealed that these compounds exhibit significant antibacterial properties. researchgate.net

Specifically, certain derivatives showed distinctive and high activity against Gram-positive bacteria. researchgate.net For instance, one derivative, compound 6b in a specific study, demonstrated the maximum activity against Staphylococcus aureus at a concentration of 100µg/ml. researchgate.net Another derivative, compound 7b, was found to have the highest antibacterial activity against both Gram-positive and Gram-negative bacteria at the same concentration. researchgate.net The antibacterial efficacy was evaluated using the Agar Diffusion Well Assay against bacterial species including Staphylococcus aureus, Streptococcus agalactiae, Pseudomonas aeruginosa, and Proteus mirabilis. researchgate.net The results from these preliminary studies indicate a promising potential for this class of compounds as antibacterial agents. researchgate.net

Table 1: Antibacterial Activity of 5-ethoxy-2-mercapto benzimidazole Derivatives
Compound DerivativeBacterial StrainActivity ConcentrationNotable Efficacy
Compound 6bStaphylococcus aureus (Gram-positive)100µg/mlMaximum activity against this specific strain
Compound 7bGram-positive and Gram-negative bacteria100µg/mlMaximum activity against both types of bacteria

The exploration of benzimidazole derivatives has also yielded compounds with significant antifungal properties. Research into new amino acetylenic 5-ethoxy-2-mercaptobenzimidazole (B183169) derivatives has identified promising candidates for antifungal agents. researchgate.net

One such derivative, 5-ethoxy-2-{[4-(2,6-dimethylpiperidin-1-yl)but-2-yn-1-yl]-sulfanyl}-1H-benzimidazole, demonstrated excellent antifungal activity against Candida albicans. researchgate.net This compound exhibited a minimum inhibitory concentration (MIC) value of 31.25 μg/ml, indicating potent fungicidal action. researchgate.net Further studies on bisbenzimidazole compounds have suggested that the inclusion of an ethoxy group on the phenyl ring can confer equal or superior antifungal activity compared to hydroxyl or methoxy (B1213986) groups. nih.gov This highlights the importance of the ethoxy moiety in the development of effective antifungal agents within the benzimidazole class.

Table 2: Antifungal Activity of a 5-ethoxy-2-mercaptobenzimidazole Derivative
CompoundFungal StrainMinimum Inhibitory Concentration (MIC)Activity Level
5-ethoxy-2-{[4-(2,6-dimethylpiperidin-1-yl)but-2-yn-1-yl]-sulfanyl}-1H-benzimidazoleCandida albicans31.25 μg/mlExcellent

One of the key mechanisms through which antimicrobial agents exert their effects is through the inhibition of essential microbial enzymes. Dihydrofolate reductase (DHFR) is a crucial enzyme in the biosynthesis of nucleic acids and amino acids, making it a prime target for antimicrobial drugs. Inhibition of DHFR leads to a depletion of tetrahydrofolate, which in turn disrupts DNA synthesis and halts cell growth.

While many potent DHFR inhibitors are 2,4-diaminopyrimidines, research has explored other molecular scaffolds, including benzimidazoles. pjmonline.org Molecular modeling studies have been used to design benzimidazole derivatives with the potential to inhibit DHFR. pjmonline.org Although some synthesized benzimidazole-based compounds were found to be significantly weaker inhibitors of bacterial DHFR compared to established drugs, the potential for this mechanism exists within this class of compounds. pjmonline.org For instance, molecular docking studies of certain N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives have shown interaction with the binding site of dihydrofolate reductase, suggesting a possible mode of action. acs.org

Anticancer Activity Studies

The structural versatility of benzimidazole derivatives has also made them attractive candidates for the development of novel anticancer agents. Their ability to interact with various biological targets involved in cancer progression has been a subject of intensive research.

Derivatives of the benzimidazole scaffold have been evaluated for their cytotoxic effects against various human cancer cell lines. The HCT116 colon cancer cell line is a common model for such in vitro studies. Research has demonstrated that certain benzimidazole derivatives exhibit antiproliferative effects on HCT-116 cells.

For example, a series of novel ethyl 1-(2-(4-(2-amino-5-(ethoxycarbonyl) phenyl) piperazin-1-yl) ethyl)-2-(2-(substituted) pyridin-3-yl)-1H-benzo[d]imidazole-5-carboxylate analogues were synthesized and showed significant antiproliferative activity against HCT-116 cells. Furthermore, molecular docking studies of some synthesized benzimidazole compounds have been carried out using Cyclin-Dependent Kinase-8 (CDK-8), a known target in HCT116 cells, to understand their potential anticancer activity. nih.gov

Table 3: In Vitro Cytotoxicity of Benzimidazole Derivatives
Compound TypeCancer Cell LineObserved Effect
Substituted Pyridin-3-yl-1H-benzo[d]imidazole-5-carboxylate analoguesHCT-116 (Colon Cancer)Significant antiproliferative activity

The anticancer activity of benzimidazole derivatives is often attributed to their ability to inhibit key enzymes and interfere with molecular pathways that are critical for the growth and survival of cancer cells.

Human Topoisomerase I: DNA topoisomerases are enzymes that regulate the topology of DNA and are vital for DNA replication and transcription. Benzimidazole derivatives have been identified as selective inhibitors of human topoisomerase I, making them promising anticancer agents. nih.gov Their mechanism of action often involves binding to the enzyme-DNA complex, which prevents the re-ligation of the cleaved DNA strand. nih.gov

Cyclin-Dependent Kinase-8 (CDK8): CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle and transcription. CDK8, a component of the Mediator complex, has been identified as an oncogene, particularly in colon cancer. nih.gov The development of benzimidazole derivatives as CDK8 inhibitors is an active area of research. researchgate.netnih.gov Virtual screening and molecular docking studies have been employed to identify benzimidazole-based scaffolds that can target CDK8 in HCT116 colorectal cancer cells. nih.gov

PARP inhibitors: Poly(ADP-ribose) polymerase (PARP) is an enzyme involved in DNA repair. In cancer therapy, PARP inhibitors have shown significant efficacy, particularly in cancers with deficiencies in other DNA repair pathways. The benzimidazole scaffold has been successfully utilized to develop potent PARP inhibitors. acs.org For instance, a series of benzimidazole carboxamide derivatives have been synthesized that exhibit strong inhibitory activity against both PARP-1 and PARP-2. acs.org

ERK pathway: The Extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Aberrant activation of the ERK pathway is a common feature in many cancers. Certain benzimidazole derivatives have been shown to impede the ERK pathway. For example, a non-ATP-competitive inhibitor of MEK1/2, Binimetinib, which has a benzimidazole core, suppresses ERK activity, leading to cancer cell apoptosis.

DNA Binding and Modulation of DNA-Mediated Processes

The interaction of small molecules with DNA is a cornerstone of modern drug discovery, particularly in the development of anticancer agents. Derivatives of 1H-benzo[d]imidazole have been identified as DNA minor groove-binding ligands (MGBLs) nih.gov. These compounds engage in non-covalent interactions, such as hydrogen bonding, electrostatic forces, and van der Waal's interactions, primarily with the minor groove of DNA, showing a preference for AT-rich sequences nih.gov. The binding of these molecules to DNA can interfere with DNA-mediated enzymatic processes, which is a key mechanism for inhibiting the proliferation of cancer cells nih.govacs.org.

The NH group of the imidazole (B134444) ring is crucial for these interactions, as it can form strong hydrogen bonds with the nucleic acid bases within the DNA structure nih.gov. The presence of electron-donating groups on the phenyl ring of the benzimidazole scaffold can increase the electron density at the nitrogen atom of the imidazole, thereby enhancing the strength of this hydrogen bonding nih.gov. Studies on various 1H-benzo[d]imidazole (BBZ) derivatives have shown that substitutions at the phenyl ring, such as ethoxy groups, can significantly influence their DNA binding affinity nih.gov. For instance, BBZ analogs with a 4-ethoxy substitution have demonstrated strong binding capabilities nih.gov.

The binding of these derivatives to DNA can be quantified through various spectroscopic techniques. UV absorption, fluorescence, and circular dichroism spectroscopy are employed to study the interactions between BBZ derivatives and DNA nih.govacs.org. Thermal denaturation studies, which measure the change in the melting temperature (ΔTm) of DNA upon ligand binding, provide insights into the stabilizing effect of these compounds on the DNA double helix. For example, certain BBZ derivatives have been shown to cause a significant increase in the melting temperature of DNA, indicating strong binding and stabilization acs.org. The extent of the red shift observed in UV-visible titration experiments also provides information on the binding affinity acs.org.

One of the critical DNA-mediated processes modulated by these compounds is the activity of topoisomerases. DNA topoisomerases are essential enzymes that regulate the topology of DNA and are vital for DNA replication, transcription, and repair. The inhibition of these enzymes is a well-established strategy in cancer chemotherapy nih.govacs.org. Certain benzimidazole derivatives have been identified as inhibitors of human topoisomerase I (Hu Topo I) nih.govacs.org. By binding to DNA, these compounds can interfere with the formation of the enzyme-DNA complex, thereby inhibiting the relaxation of supercoiled DNA, a process catalyzed by topoisomerases nih.govacs.org. This inhibitory activity contributes to their anticancer effects by disrupting essential cellular processes in rapidly dividing cancer cells nih.govacs.org.

Table 1: DNA Binding and Topoisomerase I Inhibition Data for selected 1H-benzo[d]imidazole Derivatives

Compound Substitution DNA Binding Affinity Thermal Stabilization (ΔTm) Topoisomerase I Inhibition
12b 4-ethoxy at phenyl end Strong High 50% inhibition at 16 μM nih.govacs.org
11a 3,4-diethoxy at phenyl end Strong High Potent inhibitor nih.govacs.org
12a 4-ethoxy at phenyl end Strong High Potent inhibitor nih.govacs.org

Induction of Apoptotic Pathways (e.g., mitochondria-dependent intrinsic apoptosis)

Apoptosis, or programmed cell death, is a crucial physiological process for maintaining tissue homeostasis. The ability to induce apoptosis in cancer cells is a hallmark of many effective chemotherapeutic agents. Several derivatives of 1H-benzo[d]imidazole have been shown to exert their antitumor activity through the induction of apoptosis nih.govsemanticscholar.org.

The intrinsic pathway of apoptosis, also known as the mitochondria-dependent pathway, is a major route for programmed cell death nih.govnih.gov. This pathway is initiated by various intracellular stresses and converges at the mitochondria nih.govnih.gov. A key event in this process is the permeabilization of the outer mitochondrial membrane, which leads to the release of pro-apoptotic factors such as cytochrome c into the cytosol nih.govembopress.org. Once in the cytosol, cytochrome c participates in the formation of the apoptosome, which in turn activates caspase-9 and subsequently the executioner caspases, leading to the dismantling of the cell nih.gov.

Studies on novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides have demonstrated their ability to induce apoptosis in a dose-dependent manner in A549 lung cancer cells nih.gov. For instance, treatment with compound 5o led to a significant increase in the percentage of both early and late apoptotic cells compared to untreated controls nih.gov. The total apoptosis rate induced by this compound increased from 15.2% at a concentration of 0.15 μM to 74.3% at 0.30 μM nih.gov.

The induction of apoptosis by these compounds is often associated with the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins. Mechanistic studies on a lead benzimidazole-benzylidenebenzohydrazide hybrid, compound 6i , revealed that its apoptosis-inducing effect in HepG2 liver cancer cells was accompanied by the upregulation of the pro-apoptotic proteins caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2 semanticscholar.org. This modulation of key apoptotic regulatory proteins is a characteristic feature of the mitochondria-dependent intrinsic apoptosis pathway.

Table 2: Apoptosis Induction by Benzimidazole Derivative 5o in A549 Cells

Treatment Concentration (μM) Early Apoptotic Cells (%) Late Apoptotic Cells (%) Total Apoptosis (%)
Control (DMSO) - 1.8 2.4 4.2
Compound 5o 0.15 9.8 5.4 15.2 nih.gov
Compound 5o 0.30 34.4 39.9 74.3 nih.gov

Anti-inflammatory Activity Assessments

Inflammation is a complex biological response to harmful stimuli and is implicated in a wide range of diseases. The development of effective anti-inflammatory agents is a major focus of pharmaceutical research. Benzimidazole derivatives have emerged as a promising class of compounds with potential anti-inflammatory properties nih.govscielo.br.

A study investigating a series of 5-ethoxy-2-mercapto benzimidazole derivatives demonstrated their anti-inflammatory activity researchgate.net. The synthesis involved the reaction of the parent nucleus, 5-ethoxy-2-mercapto benzimidazole, with different p-phenacyl bromide substituents researchgate.net. The anti-inflammatory potential of these newly synthesized compounds was evaluated using the egg albumin-induced rat hind paw edema method, a standard in vivo model for assessing acute inflammation researchgate.net.

The results of this study indicated that the synthesized 5-ethoxy-2-mercapto benzimidazole derivatives exhibited anti-inflammatory effects. For example, one of the tested compounds produced a significant increase in paw edema at 30 minutes, which was followed by a significant decrease over the subsequent time points (90, 120, and 150 minutes) researchgate.net. This biphasic response suggests a complex interaction with the inflammatory cascade. Another derivative showed a consistent, though not always statistically significant, decrease in paw edema over the tested periods researchgate.net. The anti-inflammatory activity of these compounds was compared to the standard drug, diclofenac sodium researchgate.net. While the synthesized compounds showed activity, their efficacy varied depending on the specific substituent attached to the core benzimidazole structure.

Table 3: Anti-inflammatory Activity of 5-ethoxy-2-mercapto benzimidazole Derivatives in Rat Paw Edema Model

Compound Time (minutes) % Inhibition of Edema
Compound 1 30 - (Initial increase)
90 Significant decrease
120 Significant decrease
150 Significant decrease
Compound 2 30-150 Moderate, not consistently significant decrease
Diclofenac Sodium 30-150 Standard reference

Enzyme Inhibition Studies beyond Anticancer/Antimicrobial Contexts

Beyond their well-documented roles in anticancer and antimicrobial research, benzimidazole derivatives have been investigated for their inhibitory effects on a variety of other enzymes with therapeutic relevance.

Alpha-glucosidase is a key enzyme involved in carbohydrate digestion, and its inhibition is an effective strategy for managing postprandial hyperglycemia in patients with type 2 diabetes mellitus mdpi.com. A novel series of 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols were synthesized and evaluated as potent inhibitors of α-glucosidase nih.govnih.govresearchgate.netacs.org.

The bioactivity assessment of these compounds revealed that they were excellent inhibitors of the enzyme, with IC50 values ranging from 0.64 ± 0.05 μM to 343.10 ± 1.62 μM nih.govnih.govresearchgate.net. In comparison, the standard antidiabetic drug acarbose exhibited an IC50 of 873.34 ± 1.21 μM, indicating that many of the synthesized benzimidazole derivatives were significantly more potent nih.govnih.govresearchgate.net. The structure-activity relationship studies highlighted that the basic skeleton, consisting of a benzimidazole core with a thiol group at C-2 and an imine group at C-5, was crucial for the observed inhibitory activity nih.govacs.org.

Table 4: α-Glucosidase Inhibitory Activity of 5-(Arylideneamino)-1H-benzo[d]imidazole-2-thiol Derivatives

Compound Series IC50 Range (μM) Standard (Acarbose) IC50 (μM)
7a–m 0.64 ± 0.05 to 343.10 ± 1.62 nih.govnih.govresearchgate.net 873.34 ± 1.21 nih.govnih.govresearchgate.net

Cholinesterase Inhibition

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy for Alzheimer's disease biointerfaceresearch.com. Several 1H-benzimidazole derivatives have been synthesized and evaluated for their cholinesterase inhibitory potential biointerfaceresearch.comajms.iqresearchgate.net.

In one study, a series of 1H-benzimidazoles were screened for their in vitro inhibitory activity against AChE and BChE biointerfaceresearch.com. The results showed that some of the derivatives exhibited moderate inhibitory activity against both enzymes, with IC50 values in the millimolar range biointerfaceresearch.com. Another study on novel 1H-benzo[d]imidazole-1-yl-derivatives reported potent AChE inhibitory activity ajms.iq. One of the synthesized compounds demonstrated an inhibition percentage (95.386%) that was comparable to the standard drug galantamine ajms.iq. These findings suggest that the benzimidazole scaffold can be a promising starting point for the design of new anti-Alzheimer's drugs biointerfaceresearch.comajms.iq.

Table 5: Cholinesterase Inhibitory Activity of Selected Benzimidazole Derivatives

Compound Series/Number Enzyme Inhibitory Activity (IC50 or % Inhibition)
1H-benzimidazoles AChE IC50 = 1.01-1.19 mM biointerfaceresearch.com
BChE IC50 = 1.1-1.87 mM biointerfaceresearch.com
Compound-1 (1H-benzo[d]imidazole-1-yl-derivative) AChE 95.386% inhibition ajms.iq

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that play crucial roles in various physiological processes. The inhibition of specific CA isoforms has therapeutic applications in conditions such as glaucoma, epilepsy, and cancer nih.govmdpi.com. Benzimidazole and related heterocyclic sulfonamides have been investigated as inhibitors of various human carbonic anhydrase (hCA) isoforms nih.govnih.govsemanticscholar.orgresearchgate.net.

Studies on a series of benzo[d]thiazole-5- and 6-sulfonamides, which share structural similarities with benzimidazoles, have identified potent and isoform-selective inhibitors of hCA I, II, VII, and IX nih.govresearchgate.net. The inhibitory activity of these compounds was found to be highly dependent on the substitution pattern on the heterocyclic ring nih.gov. For instance, 2-amino-benzothiazole-6-sulfonamide derivatives showed strong inhibition of hCA I, with KI values below 100 nM nih.gov. Similarly, benzimidazole-hydrazone compounds have been evaluated for their inhibitory potency against the tumor-associated CA IX enzyme, with some derivatives showing strong inhibition nih.gov. The development of isoform-selective CA inhibitors is an active area of research, and the benzimidazole scaffold continues to be a valuable template in this endeavor mdpi.comsemanticscholar.org.

Table 6: Carbonic Anhydrase Inhibitory Activity of Benzimidazole-related Sulfonamides

Compound Series Target Isoform(s) Inhibitory Potency (KI or description)
Benzo[d]thiazole-6-sulfonamides hCA I, II, VII, IX KI values ranging from subnanomolar to low nanomolar nih.gov
Benzimidazole-hydrazones CA IX Some derivatives showed strong inhibition nih.gov

Antioxidant Potential Evaluation

The antioxidant properties of benzimidazole derivatives have been a subject of significant research interest. Various in vitro assays are employed to determine the capacity of these compounds to scavenge free radicals and inhibit oxidative processes.

Studies have shown that certain benzimidazole derivatives can effectively inhibit lipid peroxidation. For instance, in an assay measuring hydrogen peroxide-induced erythrocyte membrane lipid peroxidation (EMLP), several melatonin analogue benzimidazole derivatives demonstrated a notable ability to prevent oxidative damage to lipids. tandfonline.comtandfonline.com One particular derivative, bearing a p-bromophenyl substituent at the second position of the benzimidazole ring, exhibited a 57% inhibition of lipid peroxidation levels, which was comparable to the 65% inhibition shown by the standard antioxidant butylated hydroxytoluene (BHT). nih.gov The measurement of thiobarbituric acid reactive substances (TBARS) is a common method to quantify lipid peroxidation. nih.gov

The antioxidant activity of benzimidazole derivatives is often evaluated using radical scavenging assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) methods. For example, synthesized phenolic benzimidazole derivatives have shown dose-dependent antioxidant activity in the DPPH radical scavenging assay. researchgate.net In some cases, these derivatives have exhibited more potent antioxidant effects than reference antioxidants. researchgate.net

Additionally, the influence of these compounds on antioxidant enzymes is also investigated. Studies have explored the effects of benzimidazole derivatives on enzymes like superoxide dismutase (SOD), catalase (CAT), and glucose-6-phosphate dehydrogenase (G6PD) in human erythrocytes in vitro. tandfonline.comtandfonline.com

Below is a table summarizing the antioxidant activity of selected benzimidazole derivatives from various studies.

Table 1: In Vitro Antioxidant Activity of Selected Benzimidazole Derivatives

Compound/DerivativeAssayResultsReference
2-(p-bromophenyl)-1H-benzo[d]imidazole derivativeLipid Peroxidation Inhibition57% inhibition nih.gov
Melatonin analogue benzimidazole derivativesH2O2-induced EMLPShowed dose-dependent antioxidant effects tandfonline.com
Phenolic benzimidazole derivativesDPPH Radical ScavengingDemonstrated dose-dependent activity researchgate.net
2-substituted 5-nitro benzimidazole derivativesNot specifiedShowed good antioxidant activity orientjchem.org

This table is for illustrative purposes and includes data for various benzimidazole derivatives, not specifically this compound, to represent the antioxidant potential of the broader chemical class.

Other Biological Activities (Mechanistic Focus)

Antidiabetic Mechanisms (e.g., α-glucosidase inhibition)

One of the key mechanisms through which benzimidazole derivatives exert their antidiabetic effects is by inhibiting carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase. nih.gov These enzymes are responsible for breaking down complex carbohydrates into simpler sugars, and their inhibition can help to lower postprandial blood glucose levels. nih.gov

Several studies have demonstrated the potent α-glucosidase inhibitory activity of various benzimidazole derivatives. For instance, a series of novel 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols were found to be excellent inhibitors of α-glucosidase, with some compounds showing significantly higher potency than the standard drug acarbose. acs.org Similarly, benzimidazole-based thiazole analogs have also been reported to have moderate to good inhibitory properties against both α-amylase and α-glucosidase. nih.gov

The structure-activity relationship studies of these derivatives have indicated that the nature and position of substituents on the benzimidazole ring play a crucial role in their inhibitory potential. For example, the presence of specific groups on the phenyl ring of benzimidazole-thiazole hybrids has been shown to significantly impact their inhibitory activities. nih.gov

Beyond enzyme inhibition, benzimidazole derivatives have been investigated for other antidiabetic mechanisms, including their action as dipeptidyl peptidase IV (DPP-IV) inhibitors and peroxisome proliferator-activated receptor-γ (PPAR-γ) activators. tandfonline.comhilarispublisher.com

Table 2: α-Glucosidase Inhibitory Activity of Selected Benzimidazole Derivatives

Compound/Derivative SeriesIC50 Range (µM)StandardReference
5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols0.64 ± 0.05 to 343.10 ± 1.62Acarbose (873.34 ± 1.21) acs.org
Benzimidazole-based thiazole analogs2.70 ± 0.10 to 42.30 ± 0.70Acarbose (9.80 ± 0.20) nih.gov
Benzimidazole hydrazone derivatives8.40 ± 0.76 to 179.71 ± 1.11Acarbose researchgate.net

This table presents data for various benzimidazole derivatives to illustrate the potential of this chemical class, as specific data for this compound was not available in the search results.

Antitubercular Mechanisms

Benzimidazole derivatives have emerged as a promising class of compounds with significant activity against Mycobacterium tuberculosis, including drug-resistant strains. nih.govnih.govresearchgate.net The primary mechanism of action for some of these derivatives involves the inhibition of essential cellular processes in the bacterium.

One of the key targets identified for certain benzimidazole derivatives is the Filamenting temperature-sensitive protein Z (FtsZ), a crucial protein involved in bacterial cell division. nih.gov By inhibiting the assembly of FtsZ, these compounds disrupt the formation of the Z-ring, which is essential for cytokinesis, ultimately leading to the inhibition of bacterial replication. nih.gov Some lead compounds have been shown to destabilize FtsZ assembly by enhancing its GTPase activity. nih.gov

Another reported target for 1H-benzo[d]imidazole derivatives is the mycobacterial membrane protein Large 3 (MmpL3). nih.gov MmpL3 is an essential transporter involved in the export of mycolic acids, which are critical components of the mycobacterial cell wall. Inhibition of MmpL3 disrupts cell wall synthesis, leading to bacterial death.

Furthermore, due to their structural similarity to purines, it has been hypothesized that benzimidazoles may interfere with nucleic acid and protein biosynthesis by competing with natural purines. nih.gov

Table 3: In Vitro Antitubercular Activity of Selected Benzimidazole Derivatives

Compound/DerivativeTarget StrainMIC (µg/mL)Mechanism of ActionReference
Trisubstituted benzimidazolesMtb H37Rv0.5-6Inhibition of FtsZ assembly nih.gov
1H-benzo[d]imidazole derivativesM. tuberculosisNanomolar rangeAffects MmpL3 nih.gov
Benzimidazolium salt 7hM. tuberculosis H37Rv2Not specified nih.gov
2-(Benzylthio)-1H-benzo[d]imidazolesM. tuberculosis H37RvNot specifiedNot specified researchgate.net

This table provides examples of the antitubercular activity of various benzimidazole derivatives to highlight the potential of the chemical class.

Antiviral Mechanisms

The benzimidazole scaffold is a core component of several clinically important antiviral drugs. Their mechanism of action often involves the inhibition of viral replication by targeting specific viral or host cell components.

A notable example is the benzimidazole ribonucleosides, which are potent and selective inhibitors of human cytomegalovirus (HCMV) replication. nih.gov These compounds can act through different mechanisms. For instance, 2-bromo-5,6-dichloro-1-(β-d-ribofuranosyl)benzimidazole (BDCRB) works by blocking the processing and maturation of viral DNA. nih.gov In contrast, maribavir inhibits the viral enzyme pUL97, which interferes with DNA synthesis. nih.gov

Dihydroorotate dehydrogenase (DHODH) inhibitors, some of which contain a benzimidazole core, have demonstrated broad-spectrum antiviral activity against RNA viruses like influenza A and SARS-CoV-2. mdpi.com The mechanism involves the disruption of host pyrimidine biosynthesis, which is essential for viral replication. mdpi.com

It has been observed that certain benzimidazole-triazole hybrids also possess antiviral properties, and the presence of specific functional groups can enhance this activity. nih.gov

Table 4: In Vitro Antiviral Activity of Selected Benzimidazole Derivatives

Compound/DerivativeVirusIC50 (µM)Mechanism of ActionReference
Benzimidazole ribonucleosides (BDCRB, 1263W94)Human CMV~1-5Inhibition of viral DNA processing or pUL97 enzyme nih.gov
DHODH inhibitor (Compound 11)Influenza A (H1N1)0.85 ± 0.05DHODH inhibition, disruption of pyrimidine biosynthesis mdpi.com
DHODH inhibitor (Compound 11)SARS-CoV-23.60 ± 0.67DHODH inhibition, disruption of pyrimidine biosynthesis mdpi.com

This table showcases the antiviral potential of the broader benzimidazole class, as specific data for this compound was not available.

Anthelmintic Mechanisms

Benzimidazoles are a well-established class of broad-spectrum anthelmintic agents widely used in both human and veterinary medicine. vetscan.co.indrugbank.com Their primary mechanism of action involves the disruption of the cytoskeleton of parasitic worms.

These compounds exhibit selective toxicity towards helminths by binding to their β-tubulin subunits. vetscan.co.inresearchgate.net This binding inhibits the polymerization of tubulin into microtubules, which are essential for various cellular functions, including cell division, motility, and nutrient transport. youtube.com The disruption of microtubule formation ultimately leads to the death of the parasite. youtube.com

In addition to inhibiting microtubule polymerization, benzimidazoles have been shown to induce other biochemical changes in susceptible nematodes. These include the inhibition of mitochondrial fumarate reductase, which is a key enzyme in the energy metabolism of anaerobic helminths, reduced glucose transport, and the uncoupling of oxidative phosphorylation. youtube.com

The development of resistance to benzimidazole anthelmintics is a growing concern and is often associated with mutations in the β-tubulin gene of the parasites. nih.gov

Table 5: In Vitro Anthelmintic Activity of Selected Benzimidazole Derivatives

Compound/DerivativeParasiteIC50 (µM)Primary Mechanism of ActionReference
BZ12T. muris (adult)8.1Inhibition of microtubule polymerization nih.gov
BZ6H. polygyrus (adult)5.3Inhibition of microtubule polymerization nih.gov

This table provides examples of the anthelmintic activity of benzimidazole derivatives to represent the potential of the chemical class.

Anti-ulcer Mechanisms

Substituted benzimidazoles are the cornerstone of therapy for acid-related gastrointestinal disorders. nih.gov Their primary mechanism of action is the potent and long-lasting inhibition of gastric acid secretion through the blockade of the H+/K+ ATPase, commonly known as the proton pump. researchgate.netresearchgate.net

These compounds are prodrugs that are activated in the acidic environment of the secretory canaliculi of gastric parietal cells. nih.govderangedphysiology.com The acid-induced transformation converts the benzimidazole into a reactive thiophilic cyclic sulfenamide. nih.gov This active form then covalently binds to cysteine residues on the H+/K+ ATPase, leading to its irreversible inhibition. researchgate.netderangedphysiology.com This action effectively stops the final step in gastric acid production. researchgate.net

In addition to their proton pump inhibitory activity, some benzimidazole derivatives have shown activity against Helicobacter pylori, a bacterium strongly associated with the development of peptic ulcers. nih.govresearchgate.net For example, lansoprazole and omeprazole have been found to have significant in vitro activity against H. pylori strains. nih.gov

The structure-activity relationship studies have indicated that substitutions at various positions of the benzimidazole nucleus can significantly influence the anti-ulcer activity. derpharmachemica.com

Table 6: Mechanistic Focus of Benzimidazole Derivatives in Anti-ulcer Activity

Compound/Derivative ClassPrimary MechanismTargetReference
Substituted benzimidazoles (e.g., omeprazole, lansoprazole, pantoprazole)Proton Pump InhibitionH+/K+ ATPase nih.govresearchgate.net
Lansoprazole, OmeprazoleAntibacterial activityHelicobacter pylori nih.gov

This table highlights the established mechanisms of action for the benzimidazole class of anti-ulcer agents.

Antiprotozoal Mechanisms

Benzimidazole derivatives are well-established as effective anthelmintic agents, and their antiprotozoal activities have been an area of increasing investigation. While direct studies on the antiprotozoal mechanisms of this compound are not extensively documented, research on related benzimidazole compounds provides insights into their potential modes of action against protozoan parasites.

The primary mechanism of action for many benzimidazoles against parasites involves the disruption of microtubule polymerization by binding to β-tubulin. This interference with the cytoskeleton affects cell division, motility, and intracellular transport, ultimately leading to the parasite's death.

Recent in vitro studies on novel benzimidazole-triazole derivatives have demonstrated significant activity against Leishmania tropica. Molecular docking and dynamics simulations from these studies suggest that a probable mechanism of action is the inhibition of sterol 14-alpha-demethylase, a crucial enzyme in the parasite's ergosterol biosynthesis pathway. mdpi.com Disruption of this pathway compromises the integrity of the parasite's cell membrane.

Furthermore, investigations into other benzimidazole derivatives have shown efficacy against Leishmania major. In silico studies accompanying these in vitro assessments have pointed towards interactions with proteins such as pteridine reductase 1 (PTR1), which is vital for the parasite's survival. One study identified a 3-chlorophenyl derivative of N-alkyl benzimidazole as having a potent antileishmanial effect with low cytotoxicity to host cells. mdpi.com

The antiprotozoal activity of benzimidazole N-oxide derivatives against Trypanosoma cruzi and Trichomonas vaginalis has been linked to their lipophilicity and redox potential. These properties are believed to be well-related to their observed bioactivity, suggesting that the compounds may induce oxidative stress within the protozoan cells. frontiersin.org

While these studies provide a framework for understanding the potential antiprotozoal mechanisms of this compound derivatives, further specific research is required to elucidate their precise molecular targets and modes of action against various protozoan species.

Table 1: Investigated Antiprotozoal Mechanisms of Benzimidazole Derivatives

Derivative Class Target Organism Potential Mechanism of Action Key Findings
Benzimidazole-triazole derivatives Leishmania tropica Inhibition of sterol 14-alpha-demethylase mdpi.com Several derivatives showed significant inhibition of parasite growth. mdpi.com
N-alkyl benzimidazole derivatives Leishmania major Interaction with pteridine reductase 1 (PTR1) mdpi.com A 3-chlorophenyl derivative demonstrated potent antileishmanial effect with low host cell cytotoxicity. mdpi.com
Benzimidazole N-oxide derivatives Trypanosoma cruzi, Trichomonas vaginalis Induction of oxidative stress (related to lipophilicity and redox potential) frontiersin.org Bioactivity was found to be related to the physicochemical properties of the compounds. frontiersin.org

Anticonvulsant Mechanisms

The therapeutic potential of benzimidazole derivatives as anticonvulsant agents has been explored, with several proposed mechanisms of action. Although specific mechanistic studies on this compound are limited, computational and in vitro studies on related structures offer valuable insights.

A primary proposed mechanism for the anticonvulsant activity of benzimidazole derivatives is the blockade of voltage-gated sodium channels. By prolonging the inactivated state of these channels, the compounds can reduce the rapid, repetitive firing of neurons that is characteristic of seizures. scispace.comluqmanpharmacyglb.com

Another significant avenue of investigation is the enhancement of GABAergic inhibition. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Some benzimidazole derivatives are predicted to act as positive allosteric modulators of the GABA-A receptor, thereby increasing the influx of chloride ions and hyperpolarizing the neuron, which makes it less likely to fire an action potential. scispace.comnih.gov Computational studies have predicted that N-1 substituted imidazo[1,2-a]benzimidazole derivatives, in particular, may have a higher probability of acting as GABA-A receptor agonists. scispace.com

In silico predictions for a broad range of imidazo[1,2-a]benzimidazole derivatives have suggested that agonistic activity at GABA-A receptors and the blockade of sodium channels are the most likely anticonvulsant mechanisms. scispace.com Some N-1 substituted derivatives were also predicted to inhibit GABA reuptake, which would increase the concentration of GABA in the synaptic cleft. scispace.com

While these computational predictions and the results from in vivo models like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests on various benzimidazole derivatives are promising, further in vitro electrophysiological studies on this compound are necessary to confirm its specific anticonvulsant mechanisms. nih.govresearchgate.net

Table 2: Predicted Anticonvulsant Mechanisms of Benzimidazole Derivatives

Derivative Class Predicted Mechanism of Action Supporting Evidence
Imidazo[1,2-a]benzimidazoles Blockade of sodium channels scispace.com In silico PASS predictions scispace.com
Imidazo[1,2-a]benzimidazoles Agonistic activity at GABA-A receptors scispace.com In silico PASS predictions scispace.com
N-1 substituted Imidazo[1,2-a]benzimidazoles Inhibition of GABA reuptake scispace.com In silico PASS predictions scispace.com

Anti-hypertensive Mechanisms

Benzimidazole derivatives have been investigated for their anti-hypertensive properties, with several mechanistic pathways being identified. A prominent mechanism of action for many compounds in this class is the blockade of the angiotensin II type 1 (AT1) receptor. frontiersin.orgnih.gov Angiotensin II is a potent vasoconstrictor, and by blocking its receptor, these compounds lead to vasodilation and a reduction in blood pressure.

Studies on 5-substituted 1H-benzo[d]imidazole analogues have demonstrated potent vasorelaxant effects. For instance, 5-nitro substituted derivatives have been shown to exhibit concentration- and partially endothelium-dependent vasorelaxant effects. nih.gov This suggests that their mechanism may involve the release of nitric oxide (NO) from the endothelium, which then activates guanylate cyclase in the vascular smooth muscle cells, leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent relaxation.

Further investigations into a novel fluorophenyl benzimidazole derivative revealed that its vasorelaxant mechanism involves not only AT1 receptor blockade but also the modulation of ion channels. frontiersin.orgnih.gov Specifically, the mechanism includes contributions from the opening of large-conductance calcium-activated potassium (BKCa) channels and effects on voltage-dependent calcium channels (VDCCs). nih.gov The opening of BKCa channels leads to hyperpolarization of the cell membrane, which in turn closes VDCCs, reducing calcium influx and promoting vasorelaxation.

The vasorelaxation induced by some 2-substituted 1H-benzimidazoles has been found to be endothelium-independent, indicating a direct effect on the vascular smooth muscle cells. frontiersin.org The antihypertensive activity of these compounds has been confirmed in spontaneously hypertensive rat (SHR) models. frontiersin.orgnih.gov

Given these findings, it is plausible that this compound derivatives could exert anti-hypertensive effects through one or a combination of these mechanisms, including AT1 receptor antagonism, modulation of endothelial NO production, and direct effects on vascular smooth muscle ion channels.

Table 3: Investigated Anti-hypertensive Mechanisms of Benzimidazole Derivatives

Derivative Class Proposed Mechanism of Action Experimental Model Key Findings
5-nitro-1H-benzo[d]imidazole analogues Partial endothelium-dependent vasorelaxation nih.gov Ex vivo intact aortic rings nih.gov Potent vasorelaxant effects observed. nih.gov
Fluorophenyl benzimidazole AT1 receptor blockade, cGMP buildup, opening of BKCa channels, modulation of VDCCs frontiersin.orgnih.gov Rat superior mesenteric artery, SHRs frontiersin.orgnih.gov Significant antihypertensive activity and multifaceted vasorelaxant mechanisms. frontiersin.orgnih.gov
2-substituted 1H-benzimidazoles Endothelium-independent vasodilation frontiersin.org Rat aorta frontiersin.org Direct action on vascular smooth muscle. frontiersin.org

Receptor Interaction Studies (e.g., dopamine, histamine, adreno-receptors where mechanism is explored)

The interaction of benzimidazole derivatives with various G-protein coupled receptors (GPCRs) has been a significant area of research, revealing their potential as modulators of dopaminergic, histaminic, and adrenergic signaling pathways.

Dopamine Receptors: A study on a series of 5-[2-(4-arylpiperazin-1-yl)ethoxy]-1H-benzimidazoles, which are structurally very similar to the compound of interest, demonstrated a high affinity for the dopamine D2 receptor. nih.gov Docking analyses revealed key interactions between these ligands and the D2 receptor, including a salt bridge between the protonated nitrogen of the piperazine ring and Asp86, hydrogen bonds between the benzimidazole moiety and Ser141, Ser122, and His189, and a hydrogen bond involving the ethereal oxygen of the ethoxy group. nih.gov The most active compound in this series was 5-[2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethoxy]-1,3-dihydro-2H-benzimidazole-2-thione. nih.gov These findings strongly suggest that this compound derivatives are promising scaffolds for the development of D2 receptor ligands.

Adreno-receptors: Research has also been conducted on 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles and their 5-substituted derivatives as ligands for alpha1-adrenergic receptors. nih.gov Many of these novel compounds displayed affinities in the nanomolar range. In silico docking and molecular dynamics simulations, combined with in vitro binding assays, have helped to rationalize the activity of these molecules and identify promising candidates for further investigation as potential alpha1-adrenergic receptor antagonists. nih.gov

Histamine Receptors: While specific studies on the interaction of this compound with histamine receptors are not readily available, the broader class of benzimidazoles has been explored as histamine receptor ligands. For instance, astemizole, a benzimidazole derivative, is known for its antihistamine properties. frontiersin.orgnih.gov Furthermore, research into dibenzodiazepine derivatives, which share some structural similarities, has been conducted to probe the binding site of the histamine H4 receptor. drugbank.com Molecular dynamics simulations have been used to characterize the binding of histamine to the H1 receptor, identifying key interacting residues such as Asp107. nih.gov These studies provide a basis for future investigations into the potential histamine receptor activity of this compound derivatives.

Table 4: Receptor Interaction Profile of Benzimidazole Derivatives

Receptor Target Derivative Class Key Findings
Dopamine D2 Receptor 5-[2-(4-arylpiperazin-1-yl)ethoxy]-1H-benzimidazoles nih.gov High binding affinity, with specific interactions identified through docking studies. nih.gov
Alpha1-Adrenergic Receptor 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles nih.gov Nanomolar affinity, identified as potential antagonists. nih.gov
Histamine H1/H4 Receptors General benzimidazoles and related structures Some benzimidazoles have antihistamine properties; related compounds are being studied as H4 receptor ligands. frontiersin.orgnih.govdrugbank.com

Future research into the chemical compound this compound is poised to unlock its full therapeutic and industrial potential. As a member of the versatile benzimidazole family, this scaffold presents numerous opportunities for innovation in synthetic chemistry, medicinal chemistry, and materials science. The following sections outline key areas where future research efforts could be directed to expand the utility and understanding of this promising molecule.

Conclusion

Summary of Key Research Findings on 5-ethoxy-1H-benzo[d]imidazole

Research on this compound, while not as extensive as for some other benzimidazole (B57391) derivatives, points to its significance as a valuable chemical entity. The synthesis of this compound can be achieved through established methods for benzimidazole formation, primarily through the condensation of 4-ethoxy-1,2-phenylenediamine with formic acid or a suitable equivalent. While specific, detailed physical and spectroscopic data for the parent compound are sparse in the literature, the properties of closely related analogs provide a reliable framework for its expected characteristics. The most significant research findings are associated with its incorporation into more complex molecules, particularly in the field of medicinal chemistry. Studies on larger molecules containing the 5-ethoxy-benzimidazole moiety have demonstrated potent anticancer activity, specifically as inhibitors of Fibroblast Growth Factor Receptors, with impressive tumor growth inhibition in preclinical models. acs.orgnih.gov This underscores the potential of this specific substitution pattern on the benzimidazole core for therapeutic applications.

Q & A

Q. What are the optimized synthetic routes for 5-ethoxy-1H-benzo[d]imidazole and its derivatives?

Methodological Answer:

  • Cyclocondensation Reactions : Use o-phenylenediamine derivatives with aldehydes or ketones under acidic conditions (e.g., p-toluenesulfonic acid (p-TSA) in DMF at reflux) to form the benzimidazole core .
  • Functionalization : Introduce the ethoxy group via nucleophilic substitution or alkylation of a hydroxyl precursor. Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize side products .
  • Catalytic Methods : Employ palladium-catalyzed C–H activation for regioselective modifications, particularly for late-stage diversification of the benzimidazole scaffold .

Reference Data : See Table 1 in for substituent effects on synthetic yields.

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

Methodological Answer:

  • NMR/IR Analysis : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns and hydrogen bonding. IR spectroscopy identifies functional groups (e.g., C=N stretching at ~1600 cm1^{-1}) .
  • X-ray Crystallography : Refine crystal structures using SHELX programs (e.g., SHELXL for small-molecule refinement). Address twinning or disorder with high-resolution data (e.g., synchrotron sources) .
  • Solid-State Studies : Combine DFT calculations (B3LYP/6-31G*) with experimental XRD data to analyze molecular geometry and intermolecular interactions .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for this compound derivatives?

Methodological Answer:

  • Substituent Variation : Systematically modify the ethoxy group (e.g., alkyl chain length, halogenation) and evaluate impacts on bioactivity (e.g., enzyme inhibition, cytotoxicity) .
  • Biological Assays : Test derivatives against target enzymes (e.g., Mycobacterium tuberculosis IMPDH) to correlate substituent effects with inhibitory potency (IC50IC_{50}) .
  • Data Interpretation : Use molecular docking (AutoDock Vina) to rationalize SAR trends, focusing on hydrophobic interactions and hydrogen bonding with active-site residues .

Reference Data : Table 6 in provides toxicity profiles to guide substituent selection.

Q. How can researchers resolve contradictions in biological activity data between in vitro and in silico models?

Methodological Answer:

  • Target-Specific Factors : For enzyme inhibitors, validate binding modes using mutagenesis (e.g., Ser354Ala in IMPDH) to explain potency differences between orthologues .
  • Solubility Correction : Adjust in silico models (e.g., COSMO-RS) to account for solvent effects, which may overestimate activity in dry docking simulations .
  • Experimental Replication : Conduct dose-response assays under standardized conditions (e.g., pH, co-solvents) to minimize variability .

Q. What computational strategies integrate effectively with experimental data for mechanistic studies?

Methodological Answer:

  • Docking and MD Simulations : Pair Glide docking with molecular dynamics (GROMACS) to assess binding stability and conformational changes in target proteins .
  • ADMET Prediction : Use SwissADME or ProTox-II to prioritize derivatives with favorable pharmacokinetics, reducing late-stage attrition .
  • DFT-Experimental Hybrids : Compare HOMO-LUMO gaps (DFT) with UV-Vis spectra to validate electronic transitions in photophysical studies .

Q. How to identify and validate novel biological targets for this compound derivatives?

Methodological Answer:

  • Target Fishing : Use reverse docking (e.g., PharmMapper) against a proteome database to predict off-target interactions .
  • Kinase Profiling : Screen derivatives against kinase panels (e.g., Eurofins KinaseProfiler) to identify unexpected inhibitory activity .
  • CRISPR-Cas9 Knockout : Validate target relevance by knocking out putative genes and assessing resistance in cellular assays .

Q. What experimental strategies mitigate challenges in X-ray crystallography of benzimidazole derivatives?

Methodological Answer:

  • Crystal Optimization : Use vapor diffusion (hanging-drop method) with PEG-based precipitants to improve crystal quality .
  • High-Resolution Data : Collect data at cryogenic temperatures (100 K) to reduce thermal motion artifacts.
  • Twinning Correction : Apply SHELXL TWIN commands to refine twinned structures, verifying results with R-factor metrics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.